![molecular formula C13H18N4OS B5546633 N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)

N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

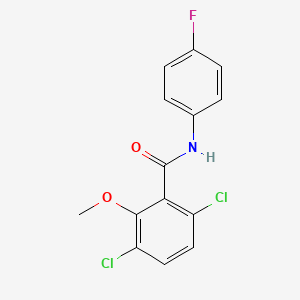

N-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide, also known as CPDPAH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPDPAH is a yellow powder that is synthesized through a complex chemical process.

Aplicaciones Científicas De Investigación

Synthesis of Cytotoxic Heterocyclic Compounds : A study by Shaker and Marzouk (2016) in "Molecules" describes the synthesis of various heterocyclic compounds, including oxoindolinylidene, dimethylpyrazolyl, and others, starting from an acetohydrazide derivative. These compounds were tested against various human tumor cell lines and also evaluated as antioxidants, showing satisfactory activity (Shaker & Marzouk, 2016).

Antitumor and Anti-HCV Agents : A publication in "Archiv der Pharmazie" by El‐Hawash et al. (2006) discusses the synthesis of acetylpyridinehydrazones derived from cyanoacetic acid hydrazide. These compounds were evaluated for their anticancer activity and effect on the replication of hepatitis-C virus (HCV) in vitro. Some of the compounds showed promising activity against various cancer cell lines and HCV (El‐Hawash, Abdel Wahab, & El‐Demellawy, 2006).

Antitumor and Antioxidant Agents : Aly et al. (2010) in "Archiv der Pharmazie" explored the synthesis of thienopyrimidines derivatives, showing high inhibition of Hep-G2 cell growth and suggesting their potential as specific antitumor agents against Hep-G2 cells (Aly et al., 2010).

CDK Inhibitors in Cancer Treatment : Wang et al. (2004) in "Journal of Medicinal Chemistry" reported the discovery of 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors. These compounds exhibited antiproliferative and proapoptotic effects consistent with cellular CDK2 and CDK9 inhibition, making them relevant in cancer treatment (Wang et al., 2004).

Antimicrobial Agents : Bondock, Khalifa, and Fadda (2007) in "European Journal of Medicinal Chemistry" synthesized various thiazole, thiazolidinone, and thiazoline derivatives, starting from 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde. These compounds were evaluated as antimicrobial agents (Bondock, Khalifa, & Fadda, 2007).

Propiedades

IUPAC Name |

N-(cyclopentylideneamino)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4OS/c1-9-7-10(2)15-13(14-9)19-8-12(18)17-16-11-5-3-4-6-11/h7H,3-6,8H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONBKFWHCKWOFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NN=C2CCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24784591 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(Cyclopentylideneamino)-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5546561.png)

![1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5546566.png)

![2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5546593.png)

![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)

![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)

![1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5546630.png)

![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)

![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)